Summary of the Application: CHIR-98024 has been used in the development of high-performance spiro-branched polymeric membranes for sustainability applications .
Methods of Application or Experimental Procedures: The researchers designed a branched microporous poly (aryl piperidinium) membrane that combines ultra-high Cl− conductivity, excellent mechanical and chemical stability, and solution processability . The design involved the use of stereo-contorted spirobifluorene monomers to control the topology and orientations of branched chains, achieving balanced rigidity and flexibility . The loose chain packing structure reduces the energy barrier for ion dissociation and diffusion within the polymer networks, which can be processed into large-area membranes aided by a colloidal method .
Results or Outcomes: When applied to redox flow batteries, the microporous membranes deliver record-breaking performance at a high current density of 400 mA cm−2 . This work suggests a feasible strategy for the development of high-performance membranes that will find more applications critical to sustainability .
N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine is a complex organic compound characterized by its unique structural features. The compound contains a pyridine ring substituted with a nitro group and multiple amine functionalities, which contribute to its chemical reactivity and potential biological activity. The presence of the dichlorophenyl and imidazole moieties further enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
The compound's reactivity can be attributed to the functional groups present:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in potential therapeutic applications.
N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine exhibits significant biological activity, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This enzyme is implicated in various diseases, including diabetes and neurodegenerative disorders. In vitro studies have shown that this compound can improve insulin sensitivity and glucose transport, suggesting its potential utility in treating metabolic disorders .
The synthesis of N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine typically involves multiple steps:
Optimization of reaction conditions is essential to maximize yield and purity.
This compound has potential applications in:
Interaction studies indicate that N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine effectively binds to GSK-3β, inhibiting its activity. This interaction has been shown to lead to increased glycogen storage and improved glucose metabolism in cellular models . Further studies are needed to explore its interactions with other kinases and cellular targets.
Several compounds share structural similarities with N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Biological Activity | Notable Differences |
---|---|---|---|
5-Nitropyridine-2,6-diamine | Contains nitro and amine groups | GSK-3β inhibition | Lacks additional aromatic substituents |
4-Amino-N-(pyridin-3-yl)-benzamide | Aromatic amine structure | Moderate kinase inhibition | Simpler structure without pyrimidine |
1H-Imidazo[4,5-b]pyridine derivatives | Imidazole core | Varies widely | Different core structure affects activity |
2-Amino-N-(4-chlorobenzyl)-pyrimidinamine | Chlorobenzene substitution | GSK inhibition | Different substitution pattern alters specificity |
The unique combination of the dichlorophenyl group with imidazole and nitropyridine makes N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine particularly interesting for targeted therapeutic strategies against diseases associated with GSK-3β dysregulation.
Acute Toxic